5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (CAS: 477889-49-9; molecular formula: C₁₇H₁₂ClN₃OS; molar mass: 341.81 g/mol) is a sulfur-containing heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a 3-chlorobenzylthio group at the 5-position . The 3-chlorobenzyl moiety enhances lipophilicity and may improve binding to biological targets through π-π stacking or hydrophobic interactions. Imidazo[1,2-c]quinazoline derivatives are recognized for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-19-14-7-2-1-6-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIVVSOTAVVCFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazoquinazoline class, which has been associated with various therapeutic effects, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C19H16ClN3O3S
- Molecular Weight : 401.87 g/mol
- CAS Number : 439109-15-6
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-c]quinazoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 0.36 - 40.90 |
| Compound 10 (related hybrid) | MDA-MB-231 | 0.36 |
| Doxorubicin (reference) | MDA-MB-231 | 0.12 |
The structure-activity relationship (SAR) analysis suggests that bulky substituents enhance biological activity, with specific attention to the electronic nature of substituents influencing potency .
Antibacterial Activity
The antibacterial efficacy of imidazoquinazolines has been documented in various studies. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Compound A (related hybrid) | Escherichia coli | 16 μg/mL |
These findings indicate that modifications to the imidazoquinazoline scaffold can lead to enhanced antibacterial properties .
Enzyme Inhibition
Another notable aspect of this compound is its potential as an enzyme inhibitor. Specifically, studies have explored its effects on α-glucosidase and urease:
| Enzyme | IC50 (μM) |
|---|---|
| α-glucosidase | 12.44 - 308.33 |
| Urease | Not specified |
The inhibition of α-glucosidase is particularly relevant for diabetes management, showcasing the compound's potential therapeutic applications .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of imidazo[1,2-c]quinazolines and evaluated their anticancer activity against various cell lines including HeLa and K562. The results indicated that specific substitutions significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of imidazoquinazolines against clinical isolates of bacteria. The study highlighted that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as novel antibiotics .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[1,2-c]quinazoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
